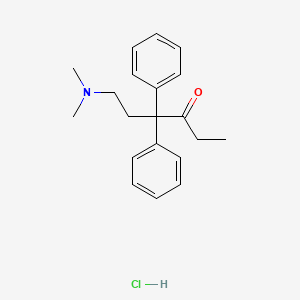

1,1-Diphenyl-1-(2-dimethylaminoethyl)-2-butanone hydrochloride;1-Dimethylamino-3,3-diphenyl-4-hexanone hydrochloride;Isoamidone I hy drochloride

Description

Properties

IUPAC Name |

dimethyl-(4-oxo-3,3-diphenylhexyl)azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO.ClH/c1-4-19(22)20(15-16-21(2)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14H,4,15-16H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWUCVKLUKFJLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(CC[NH+](C)C)(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847-84-7 | |

| Record name | 3-Hexanone, 6-(dimethylamino)-4,4-diphenyl-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Strategies and Chemical Derivatization of Normethadone Hydrochloride

Foundational Synthetic Routes to Normethadone Hydrochloride

The synthesis of normethadone is intrinsically linked to the development of methadone and its analogs. These synthetic opioids were developed to address the need for potent analgesics with potentially different properties from naturally occurring opiates like morphine. canatc.canih.gov

Historical Methods in the Synthesis of Normethadone Hydrochloride

The foundational synthesis of methadone-like compounds, from which normethadone's synthesis is derived, was pioneered in Germany in the late 1930s by Bockmühl and Ehrhart at I.G. Farben. canatc.cawikipedia.orgindro-online.de The initial process for preparing methadone involved the condensation of diphenylacetonitrile (B117805) with a chloroamine. unodc.org

A common historical route to normethadone involves a multi-step process:

Alkylation of Diphenylacetonitrile: The synthesis typically begins with the alkylation of diphenylacetonitrile. chemicalbook.comgoogle.com A strong base, such as sodium amide, is used to deprotonate the diphenylacetonitrile, forming a carbanion. chemicalbook.comgoogle.com This carbanion then reacts with an appropriate alkylating agent, such as 1-dimethylamino-2-chloropropane. google.com This reaction, however, can lead to the formation of isomeric nitriles. unodc.orggoogle.com

Grignard Reaction: The resulting aminonitrile is then treated with a Grignard reagent, typically ethylmagnesium bromide. unodc.orgchemicalbook.com This converts the nitrile group into a ketone.

Hydrolysis: The intermediate imine formed from the Grignard reaction is subsequently hydrolyzed with acid to yield the ketone, which is the core structure of normethadone. google.com The hydrochloride salt is then prepared. chemicalbook.com

A described manufacturing process details the reaction of diphenylacetonitrile with 2-dimethylaminoethylchloride in the presence of sodium amide in benzene. chemicalbook.com The resulting 4-dimethylamino-2,2-diphenylbutyronitrile is then reacted with ethylmagnesium bromide, followed by treatment with hydrochloric acid to yield 6-dimethylamino-4,4-diphenyl-3-hexanone hydrochloride, which is normethadone hydrochloride. chemicalbook.com

Comparative Analysis with Analogous Opioid Synthesis Pathways

The synthesis of normethadone shares common principles with the synthesis of other synthetic opioids, but also has distinct features.

Comparison with Pethidine Synthesis: The discovery of pethidine (meperidine) in 1937 preceded that of methadone and its analogs. wikipedia.orgindro-online.de Both syntheses involve the creation of a central quaternary carbon atom, but the starting materials and cyclization strategies differ significantly.

Comparison with Morphinan (B1239233) Synthesis: The total synthesis of morphine and other morphinans, such as in the Gates and Rice syntheses, is considerably more complex due to the rigid, polycyclic ring system. wikipedia.org These syntheses often involve intricate strategies like the Diels-Alder reaction or Grewe cyclization to construct the characteristic morphinan framework. wikipedia.orgsoton.ac.uk In contrast, the synthesis of acyclic opioids like normethadone is more straightforward, involving the assembly of a linear carbon chain with a key diaryl quaternary center.

The Beckmann Rearrangement in Opioid Synthesis: The Beckmann rearrangement, which converts an oxime to an amide, has been utilized in the synthesis of morphine partial structures and other complex alkaloids. thermofisher.comnih.govwikipedia.org This reaction allows for the construction of nitrogen-containing rings, a feature central to many opioids but not directly applicable to the acyclic structure of normethadone. thermofisher.com

Advanced Methodologies for the Chemical Derivatization of Normethadone Hydrochloride Analogues

The derivatization of normethadone allows for the exploration of structure-activity relationships and the development of new compounds with potentially altered pharmacological profiles.

Synthesis of Phenyl-Substituted Normethadone Hydrochloride Derivatives

Research has been conducted on the synthesis of phenyl-substituted normethadone derivatives to investigate their affinity for opioid receptors. nih.govoup.comcolab.wsdntb.gov.ua These derivatives are synthesized to probe the interaction of normethadone-like compounds with specific subsites of the opioid receptor. nih.govoup.comdntb.gov.ua The introduction of substituents on the phenyl rings can significantly impact the compound's binding affinity. nih.govoup.comcolab.wsdntb.gov.ua For instance, the synthesis of 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin (B1671933) analogs has been achieved through the Fisher indole (B1671886) synthesis. nih.gov

Enantiopure Synthesis Strategies for Normethadone Hydrochloride and Related Metabolites

Methadone and by extension, normethadone, are chiral molecules, and their enantiomers can exhibit different pharmacological properties. nih.govnih.gov The development of enantioselective syntheses is crucial for studying the individual effects of each stereoisomer. A novel chiral pool approach for the asymmetric synthesis of (R)- and (S)-methadone has been developed, which can be applied to the synthesis of enantiopure normethadone and its metabolites. nih.govnih.govacs.org This strategy utilizes a cyclic sulfamidate ring-opening reaction, which offers high regiochemical selectivity and simplifies the process. nih.govnih.govacs.org This method avoids the formation of the isomethadone byproduct that can occur in classical synthetic routes. nih.gov

N-Demethylation Approaches in the Preparation of Nor-Opioid Compounds

N-demethylation is a key chemical transformation in opioid chemistry, allowing for the conversion of N-methyl compounds like methadone into their corresponding nor-compounds, such as normethadone. chim.itgoogle.com This process is also crucial for the synthesis of various opioid antagonists. google.com

Several methods for N-demethylation have been developed:

Classical Methods: The von Braun reaction, using cyanogen (B1215507) bromide, is one of the oldest methods for N-demethylation. chim.it Other classical reagents include chloroformates. chim.it

Modern Catalytic Methods: More recent and efficient methods involve transition metal catalysis. For example, palladium-catalyzed oxidation of tertiary amines has been shown to be an effective N-demethylation method. chim.it Another approach utilizes an iron-catalyzed demethylation of N-oxide analogues of opiates. organic-chemistry.org

In the context of methadone metabolism, N-demethylation is a primary pathway, leading to the formation of normethadone, which then cyclizes to 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP). nih.govlin-zhi.comdrugbank.comblockscientific.com This metabolic N-demethylation is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4. nih.govdrugbank.com

Stereochemical Considerations in Normethadone Hydrochloride Synthesis and Characterization

The synthesis and characterization of normethadone hydrochloride, with the chemical formula C₂₀H₂₅NO·HCl, involves significant stereochemical considerations due to the presence of a single chiral center. This leads to the existence of two enantiomers, (R)- and (S)-normethadone, which can exhibit different biological activities. The control and analysis of this stereochemistry are crucial aspects of its chemical development.

Normethadone possesses one stereocenter at the carbon atom bearing the dimethylamino group, the ethyl ketone group, and two phenyl groups. Consequently, it exists as a pair of enantiomers. Standard synthetic routes often produce a racemic mixture, which is an equal-parts combination of both the (R)- and (S)-enantiomers. drugbank.com

The synthesis of normethadone typically begins with the reaction of diphenylacetonitrile and 1-dimethylamino-2-chloropropane. google.com If the 1-dimethylamino-2-chloropropane starting material is racemic, the resulting normethadone will also be a racemic mixture. The subsequent Grignard reaction with ethyl magnesium bromide followed by hydrolysis does not affect the existing stereocenter. google.comnih.gov Achieving an enantiomerically pure form of normethadone requires either the use of an enantiomerically pure starting material (asymmetric synthesis) or the separation of the racemic mixture (chiral resolution). nih.govacs.org

Asymmetric synthesis strategies have been developed to produce specific enantiomers of related compounds like methadone, often starting from chiral precursors such as D- or L-alanine. nih.gov These approaches, while complex, can yield the desired stereoisomer with high enantiomeric excess. nih.gov Another method is chiral resolution, where the racemic mixture is separated into its individual enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization, followed by the recovery of the individual enantiomers.

The characterization and differentiation of normethadone enantiomers are critical and employ several analytical techniques. wikipedia.org The distinct spatial arrangement of atoms in each enantiomer, while not affecting properties like melting point or solubility in achiral solvents, results in different interactions with polarized light and chiral environments. ijbs.org

Polarimetry is a fundamental technique used to distinguish enantiomers. Enantiomers rotate the plane of polarized light to an equal degree but in opposite directions. For instance, one enantiomer will have a positive specific rotation (dextrorotatory, (+)), while the other will have an equal but negative specific rotation (levorotatory, (-)). ijbs.org

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for separating and quantifying the enantiomers of normethadone. uma.esmdpi.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govoup.com The choice of CSP and mobile phase composition is crucial for achieving effective separation. nih.govoup.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chiral α(1)-acid glycoprotein (B1211001) (AGP) column | oup.com |

| Mobile Phase | Gradient of 2-propanol and 15 mM ammonium (B1175870) acetate (B1210297) buffer with 0.01% formic acid (pH 5.3) | oup.com |

| Detection | Tandem Mass Spectrometry (MS-MS) | oup.com |

| Result | Complete separation of (R)- and (S)-methadone enantiomers was achieved. | oup.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy in a standard achiral solvent does not distinguish between enantiomers. researchgate.netkaist.ac.kr However, by using a chiral solvating agent or a chiral shift reagent, it is possible to create diastereomeric complexes that will exhibit different chemical shifts in the NMR spectrum, allowing for their differentiation and the determination of enantiomeric purity. kaist.ac.kr

X-ray Crystallography provides definitive proof of the absolute configuration of a chiral molecule. ijbs.org By analyzing the diffraction pattern of a single crystal of an enantiomerically pure sample, the precise three-dimensional arrangement of its atoms can be determined. nih.gov

The stereochemical integrity of normethadone is a key factor, as the different enantiomers can have distinct pharmacological profiles. Therefore, the ability to synthesize and characterize enantiomerically pure forms is of significant scientific importance.

Molecular Mechanisms of Action and Receptor Interaction Studies of Normethadone Hydrochloride

Normethadone Hydrochloride Binding Affinity and Receptor Selectivity at Opioid Receptors

Normethadone hydrochloride's interaction with opioid receptors is characterized by its binding affinity, which is the strength of the interaction between the compound and the receptor, and its selectivity for different opioid receptor subtypes. It acts primarily by binding to and activating opioid receptors in the brain, spinal cord, and other tissues patsnap.com.

Normethadone hydrochloride functions as an agonist at the mu-opioid receptors (MOR) located in the central nervous system (CNS) patsnap.com. While specific quantitative binding data for normethadone is not extensively detailed in readily available literature, its pharmacology is closely related to its parent compound, methadone. Research on methadone's enantiomers provides insight into the expected binding profile. The therapeutically active (R)-methadone demonstrates a high affinity for mu-opioid receptors nih.gov. One study determined the inhibitory concentration (IC50) of (R)-methadone at mu1 receptors to be 3.0 nM and at mu2 receptors to be 6.9 nM, indicating a strong binding interaction nih.govku.dk. Another comprehensive assessment placed methadone within a group of opioids having a binding affinity (Ki) in the range of 1-100 nM for the recombinant human MOR nih.gov. Given that normethadone is the primary active metabolite of methadone, it is expected to exhibit a comparable high-affinity binding profile at the MOR.

Table 1: Mu-Opioid Receptor (MOR) Binding Affinities of Related Opioid Compounds Note: Data for the parent compound Methadone is provided as a proxy for Normethadone.

| Compound | Receptor Subtype | Binding Affinity (IC50) |

|---|---|---|

| (R)-Methadone | Mu1 (µ1) | 3.0 nM nih.govku.dk |

| (R)-Methadone | Mu2 (µ2) | 6.9 nM nih.govku.dk |

| (S)-Methadone | Mu1 (µ1) | 26.4 nM nih.govku.dk |

Research indicates that Normethadone hydrochloride exhibits a degree of selectivity for the mu-opioid receptor over other opioid receptor subtypes, namely the delta-opioid receptor (DOR) and the kappa-opioid receptor (KOR) patsnap.com. Studies evaluating the binding profiles of methadone's stereoisomers found that both the active (R)-methadone and the less active (S)-methadone had a low affinity for both delta and kappa receptors nih.govku.dk. This preferential binding to the MOR is a key characteristic of many clinically utilized opioids and is responsible for the primary analgesic and antitussive effects patsnap.com. This selectivity profile suggests that the effects mediated by DOR and KOR are less pronounced following administration of Normethadone hydrochloride patsnap.com.

Ligand-Receptor Complex Dynamics and Signal Transduction Pathways Mediated by Normethadone Hydrochloride

The binding of Normethadone hydrochloride to an opioid receptor initiates conformational changes in the receptor, leading to the activation of intracellular signaling pathways. These pathways ultimately produce the compound's observable pharmacological effects.

A primary consequence of opioid receptor activation by Normethadone hydrochloride is the modulation of neurotransmitter release. At a neuronal level, opioid receptors are generally inhibitory frontiersin.org. When Normethadone hydrochloride binds to presynaptic opioid receptors, it inhibits the release of various neurotransmitters involved in pain transmission, such as substance P and glutamate (B1630785) patsnap.com. This inhibition is achieved primarily through the suppression of voltage-gated calcium channels, which reduces calcium influx—a critical step for neurotransmitter vesicle fusion and release frontiersin.org. By dampening the release of these excitatory neurotransmitters, Normethadone hydrochloride effectively reduces the transmission of pain signals patsnap.com. Studies on the parent compound methadone have similarly shown that it can suppress the release of neurotransmitters nih.gov.

Mu-opioid receptors are a class of G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gαi/o) painphysicianjournal.comfrontiersin.org. The binding of Normethadone hydrochloride to the MOR facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit of the associated G-protein nih.gov. This activation causes the dissociation of the Gα-GTP subunit from the Gβγ dimer frontiersin.org.

Both dissociated components are active and modulate downstream effectors:

Gαi/o-GTP subunit: This subunit primarily inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP) frontiersin.orgnih.gov. Reduced cAMP levels decrease the activity of protein kinase A (PKA), altering the phosphorylation state and activity of numerous cellular proteins.

Gβγ dimer: This complex can directly interact with and modulate the activity of ion channels. It promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane nih.gov. It also inhibits voltage-gated calcium channels, further contributing to the reduction in neurotransmitter release frontiersin.org.

Together, these actions result in a decrease in neuronal excitability and synaptic transmission frontiersin.org. The signaling cascade is terminated by the intrinsic GTPase activity of the Gα subunit, which hydrolyzes GTP back to GDP, a process accelerated by Regulator of G-protein Signaling (RGS) proteins frontiersin.orgnih.gov.

Table 2: Downstream Signaling Cascade of Normethadone Hydrochloride at the Mu-Opioid Receptor

| Step | Component | Action of Normethadone Hydrochloride | Consequence |

|---|---|---|---|

| 1 | Mu-Opioid Receptor (GPCR) | Agonist Binding | Receptor Activation |

| 2 | G-Protein (Gαi/oβγ) | Activation (GDP/GTP Exchange) | Dissociation of Gα and Gβγ subunits frontiersin.org |

| 3 | Adenylyl Cyclase | Inhibition by Gαi/o-GTP | Decrease in intracellular cAMP levels nih.gov |

| 4 | Potassium Channels (GIRK) | Activation by Gβγ | K+ efflux, neuronal hyperpolarization nih.gov |

Ion Channel Modulation in Response to Normethadone Hydrochloride-Receptor Interactions

The binding of opioid agonists to their receptors, which are G-protein-coupled receptors (GPCRs), initiates a cascade of intracellular events that lead to the modulation of various ion channels, ultimately resulting in a decrease in neuronal excitability. While direct studies on normethadone hydrochloride are limited, the well-documented effects of the structurally similar compound, methadone, provide significant insights into these mechanisms.

Opioid receptor activation by agonists typically leads to:

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This activation, mediated by the Gβγ subunit of the G-protein, increases potassium efflux, leading to hyperpolarization of the neuronal membrane. This hyperpolarization makes the neuron less likely to fire an action potential in response to an excitatory stimulus. nih.govfrontiersin.org

Inhibition of voltage-gated calcium channels (VGCCs): Opioid receptor activation can also inhibit the opening of VGCCs, reducing calcium influx into the presynaptic terminal. This reduction in intracellular calcium is critical for decreasing the release of neurotransmitters, such as substance P and glutamate, which are involved in the transmission of pain signals. patsnap.com

Studies on methadone have further elucidated the intricate relationship between opioid receptor agonism and ion channel function. For instance, methadone has been shown to directly block Kir3 (GIRK) potassium channels, an action that is distinct from its receptor-mediated activation of these channels. frontiersin.org Additionally, research has demonstrated that methadone can inhibit cardiac Na+ channels, suggesting a broader spectrum of ion channel interaction than initially presumed for opioid analgesics. While these findings pertain to methadone, they suggest potential avenues of investigation for the pharmacological profile of normethadone hydrochloride.

Table 1: Putative Ion Channel Modulation by Normethadone Hydrochloride based on Opioid Agonist Properties

| Ion Channel Type | Effect of Opioid Receptor Activation | Consequence |

| G-protein-coupled inwardly rectifying potassium (GIRK) channels | Activation | Neuronal hyperpolarization, decreased neuronal excitability |

| Voltage-gated calcium channels (VGCCs) | Inhibition | Reduced neurotransmitter release |

Exploration of Non-Opioid Receptor Modulatory Actions of Normethadone Hydrochloride

Beyond its primary action at opioid receptors, there is growing interest in the potential for opioid compounds to interact with other receptor systems. This section explores the evidence for normethadone hydrochloride's engagement with non-opioid receptors, drawing parallels from research on its parent compound, methadone.

The N-Methyl-D-Aspartate (NMDA) receptor, a glutamate-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory, as well as in the development of central sensitization and opioid tolerance. Several studies have reported that methadone and its isomers possess antagonist activity at the NMDA receptor. nih.govresearchgate.net This non-competitive antagonism is thought to contribute to methadone's efficacy in treating neuropathic pain and in mitigating the development of tolerance to its analgesic effects.

The d-isomer of methadone, which has a lower affinity for opioid receptors, has been shown to produce antidepressant-like effects that are attributed to its NMDA receptor antagonism. nih.gov These findings suggest that the racemic mixture of methadone exerts a dual mechanism of action: opioid receptor agonism and NMDA receptor antagonism. Given the structural similarity, it is plausible that normethadone hydrochloride may also exhibit some degree of NMDA receptor antagonist activity, although direct experimental evidence is currently lacking.

Table 2: Investigated NMDA Receptor Activity of Methadone Isomers

| Compound | Receptor Interaction | Potential Clinical Implication |

| dl-Methadone (racemic) | µ-opioid receptor agonist and NMDA receptor antagonist nih.gov | Analgesia for nociceptive and neuropathic pain, reduced tolerance development |

| d-Methadone | Weak opioid receptor agonist, NMDA receptor antagonist nih.govnih.gov | Antidepressant effects, potential for treating non-pain conditions |

The dopamine (B1211576) D3 receptor (D3R) is primarily expressed in brain regions associated with reward, motivation, and emotion. It has been identified as a potential therapeutic target for substance use disorders. The rationale for investigating the interaction of opioid compounds with D3R stems from the intricate interplay between the opioid and dopamine systems in the brain's reward circuitry.

Currently, there is a lack of direct scientific evidence from preclinical or clinical studies to suggest that normethadone hydrochloride binds to or modulates the activity of the dopamine D3 receptor. While the development of D3R antagonists is being explored as a novel strategy for the treatment of opioid use disorder, there is no indication that normethadone itself possesses this activity. nih.gov Future research may explore the broader receptor binding profile of normethadone hydrochloride to determine if it has any clinically relevant affinity for D3R or other non-opioid receptors.

Pharmacological Profile and Structure Activity Relationships of Normethadone Hydrochloride Analogues

Comprehensive Elucidation of Structure-Activity Relationships (SAR) in Normethadone Hydrochloride Analogues

The exploration of the structure-activity relationships (SAR) of normethadone hydrochloride and its analogues is fundamental to understanding how chemical modifications influence their interaction with opioid receptors. Normethadone, an acyclic opioid, possesses a flexible structure, and its interaction with the rigid binding pockets of opioid receptors is highly sensitive to changes in its chemical architecture.

Impact of Substituent Modifications on Opioid Receptor Affinity and Efficacy

The chemical structure of normethadone offers several sites for modification, including the diphenylmethyl moiety, the ethyl ketone chain, and the secondary amine. Each of these regions plays a critical role in receptor binding and activation.

N-Substituent Modifications: The nitrogen atom is a key pharmacophoric element for all opioids, as its protonated form engages in a crucial ionic interaction with an acidic residue (typically an aspartic acid) in the transmembrane domain 3 (TM3) of the opioid receptor. In normethadone, this is a secondary amine. The nature of the substituent on this nitrogen can dramatically alter the pharmacological profile, a well-established principle in opioid chemistry. pharmacy180.com For instance, increasing the size of the N-substituent from a methyl group (as in methadone) to larger alkyl or aralkyl groups can modulate efficacy, sometimes converting a potent agonist into an antagonist. pharmacy180.com Specifically, an N-phenethyl substitution is known to enhance µ-opioid receptor (MOR) affinity and potency by ten times or more compared to N-methyl groups in many opioid series, likely by accessing an additional hydrophobic pocket within the receptor. pharmacy180.com

Diphenyl Moiety Modifications: The two phenyl rings are critical for the affinity of normethadone-like compounds. Research into phenyl-substituted normethadone derivatives, where additional groups are placed on these aromatic rings, has provided significant insight. A study involving the synthesis and pharmacological evaluation of such analogues found that substitution on the phenyl rings led to a decrease in affinity for opioid receptors in rat brain preparations. nih.gov This suggests that the binding site for the diphenyl moiety, likely the P subsite of the µ-opioid receptor, is sterically constrained, with a well-defined cavity that does not tolerate additional bulk. nih.gov

The following table illustrates the impact of phenyl substitution on the opioid receptor affinity of normethadone analogues, based on the findings that such substitutions reduce binding affinity.

| Compound | Modification | Relative Opioid Receptor Affinity |

| Normethadone | Parent Compound | High |

| Phenyl-substituted Normethadone | Substituted Phenyl Ring(s) | Decreased |

| This table is illustrative of the research findings indicating that substitutions on the phenyl rings of normethadone decrease its affinity for opioid receptors. nih.gov |

Computational Approaches in the Discovery of SAR-Driven Normethadone Hydrochloride Leads

Computational chemistry and molecular modeling have become indispensable tools for elucidating the SAR of opioid ligands and for the rational design of new chemical entities. nih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations provide atomic-level insights into how normethadone analogues interact with opioid receptors.

Structure-based virtual screening (SBVS) utilizes the three-dimensional crystal structures of opioid receptors to dock virtual libraries of compounds, predicting their binding affinity and orientation within the active site. nih.gov For normethadone analogues, docking studies can model the crucial interactions: the ionic bond of the protonated amine, and the hydrophobic interactions of the diphenyl groups. plos.org Such models can predict how different N-substituents might fit into the binding pocket or how substitutions on the phenyl rings might introduce steric clashes, thereby explaining the observed loss of affinity. nih.gov A computational study that successfully correlated docking scores with the experimentally determined binding affinities for a range of structurally diverse opioids, including the acyclic compound methadone, demonstrates the predictive power of these approaches. plos.org

These computational models can guide the synthesis of novel analogues by prioritizing compounds with predicted high affinity and desired receptor selectivity, thus accelerating the discovery of new leads. nih.gov

Correlation of Chemical Moiety Alterations with Observed Pharmacological Activities

The pharmacological activity of normethadone analogues is a direct consequence of specific chemical features. The flexible backbone of normethadone allows it to adopt a conformation within the receptor binding site that places its key pharmacophoric elements in the correct spatial orientation.

The Basic Nitrogen: As established, the secondary amine is essential. Altering its basicity or sterically hindering its access to the receptor's anionic site would be expected to abolish activity.

The Diphenylpropyl Group: This large, lipophilic moiety contributes significantly to binding affinity through van der Waals and hydrophobic interactions. The observation that adding substituents to the phenyl rings diminishes affinity indicates that the size and shape of this group are finely tuned for optimal interaction with a specific sub-pocket in the receptor. nih.gov

The correlation is clear: alterations that disrupt the key interactions—ionic, hydrophobic, and potential hydrogen bonding—or that introduce unfavorable steric hindrance will lead to a decrease in pharmacological activity. Conversely, modifications that enhance these interactions without violating the steric constraints of the receptor could lead to increased potency and efficacy.

Role of Isosteric Replacements in Modulating Normethadone Hydrochloride Receptor Interactions

Isosteric and bioisosteric replacement is a key strategy in medicinal chemistry used to modify a compound's properties while retaining its primary biological activity. mdpi.com This involves substituting a functional group with another that has a similar size, shape, and electronic configuration. In the context of normethadone analogues, this approach can be used to fine-tune receptor interactions, selectivity, and pharmacokinetic properties.

Potential isosteric replacements in the normethadone scaffold could include:

Ketone Replacement: The carbonyl group could be replaced with other hydrogen bond acceptors, such as an oxime or a sulfone, to probe the interaction at that site.

Phenyl Ring Bioisosteres: One or both of the phenyl rings could be replaced with other aromatic systems (e.g., thiophene) or non-aromatic, rigid scaffolds that mimic the spatial arrangement of a phenyl ring, such as a bicyclo[1.1.1]pentane. nih.gov Such changes would significantly alter the electronic and lipophilic character of the molecule, potentially modulating receptor subtype selectivity.

Amide Isosteres: The flexible ethyl chain could be incorporated into a more rigid structure or replaced with groups that alter its conformational freedom. For example, replacing ester bonds with more metabolically stable amide bonds has been shown to significantly alter the opioid receptor selectivity profile in naltrexone (B1662487) derivatives. painphysicianjournal.com

These replacements can lead to profound changes in pharmacology. For instance, replacing a phenolic hydroxyl group, a critical moiety in morphinans, with its methanesulfonamido bioisostere was found to abolish opioid activity, demonstrating that even subtle electronic changes can disrupt critical receptor interactions. researchgate.net

Investigations into Functional Selectivity and Biased Agonism of Normethadone Hydrochloride Analogues

The concept of functional selectivity, or biased agonism, has revolutionized the understanding of G-protein coupled receptor (GPCR) pharmacology. nih.gov It posits that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of one intracellular signaling pathway over another. For µ-opioid receptors (MORs), the two primary pathways are the G-protein pathway, associated with analgesia, and the β-arrestin pathway, which is implicated in receptor desensitization and certain adverse effects. bg.ac.rs

Assessment of G-Protein Biased Agonism at Mu-Opioid Receptors

The development of G-protein biased MOR agonists is a major goal in modern opioid research. The guiding hypothesis is that such compounds could provide potent analgesia with a reduced side-effect profile by minimizing β-arrestin recruitment. nih.gov

While specific studies on the bias profile of normethadone are not widely available, research on its parent compound, methadone, provides critical insights. Studies designed to characterize the signaling pathways activated by various opioids have demonstrated that methadone, much like fentanyl, acts as a β-arrestin-biased MOR agonist. nih.gov This means it potently promotes both µ-opioid receptor internalization and the recruitment of β-arrestin-2. nih.gov This finding is significant as it contrasts with the profile of a G-protein biased agonist and suggests that methadone's full spectrum of activity involves robust engagement of the β-arrestin pathway.

The table below summarizes the signaling profile for methadone at the µ-opioid receptor.

| Compound | Primary Signaling Pathway Activated | Bias Profile |

| Methadone | G-protein and β-arrestin | β-arrestin Biased |

| Fentanyl | G-protein and β-arrestin | β-arrestin Biased |

| TRV130 (Oliceridine) | Predominantly G-protein | G-protein Biased |

| This table is based on findings that characterize methadone as a β-arrestin-biased agonist, similar to fentanyl. nih.gov |

Given these findings for methadone, the investigation of normethadone and its analogues for functional selectivity is a logical and important next step. Determining the degree to which structural modifications on the normethadone scaffold can shift the signaling bias away from β-arrestin and towards G-protein activation is a promising avenue for the design of novel analgesics.

Differentiation from Beta-Arrestin-2 Biased Agonism in Opioid Systems

In the landscape of opioid pharmacology, the concept of biased agonism has emerged as a critical area of investigation. This phenomenon describes the ability of a ligand to preferentially activate one intracellular signaling pathway over another upon binding to a G protein-coupled receptor (GPCR), such as the mu-opioid receptor (MOR). Traditionally, opioid effects have been attributed to the activation of G protein signaling pathways, leading to analgesia. However, a parallel pathway involving β-arrestin-2 has been increasingly associated with some of the adverse effects of opioids, including respiratory depression and the development of tolerance.

The differentiation of a compound's activity from β-arrestin-2 biased agonism is pivotal in the quest for safer analgesics. An agonist that is "biased" towards G protein signaling and away from β-arrestin-2 recruitment is hypothesized to retain analgesic efficacy while mitigating undesirable side effects.

Research into the signaling properties of various opioids has revealed that methadone, a structurally related compound to normethadone, exhibits a degree of bias towards the β-arrestin-2 pathway. mdpi.com This characteristic is thought to contribute to its unique pharmacological profile, including its efficacy in opioid maintenance therapy.

While comprehensive studies detailing the G protein versus β-arrestin-2 signaling profiles for a series of normethadone hydrochloride analogues are not extensively available in the current body of scientific literature, the foundational principles of biased agonism provide a framework for understanding their potential therapeutic advantages. The structure-activity relationships of these analogues would ideally be characterized by quantifying their potency (EC50) and efficacy (Emax) for both G protein activation and β-arrestin-2 recruitment.

A hypothetical G protein-biased normethadone analogue would be expected to display a significantly higher potency and/or efficacy for G protein-mediated signaling pathways compared to its ability to recruit β-arrestin-2. This would be reflected in a "bias factor" that quantifies this preference. The development and characterization of such compounds are of considerable interest in medicinal chemistry, as they hold the promise of providing potent pain relief with an improved safety profile.

The exploration of how subtle structural modifications to the normethadone scaffold influence this signaling bias is a key area for future research. Understanding these nuances at a molecular level will be instrumental in the rational design of novel opioid analgesics with a reduced burden of adverse effects.

Advanced Analytical Methodologies in Normethadone Hydrochloride Research

Chromatographic Techniques for Normethadone Hydrochloride and Metabolite Analysis

Chromatography, a powerful separation science, is the cornerstone of normethadone analysis. When coupled with highly sensitive detectors, it allows for the accurate measurement of normethadone and its parent compound, methadone, even at trace levels in complex biological samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantitative determination of normethadone and related compounds due to its exceptional sensitivity and selectivity. mdpi.comnih.gov This technique involves the separation of the target analyte from other matrix components via liquid chromatography, followed by detection using a tandem mass spectrometer. The mass spectrometer ionizes the analyte and fragments it, and specific precursor and product ions are monitored, which provides a high degree of certainty in identification and quantification. nih.gov

LC-MS/MS methods have been developed and validated for the simultaneous quantification of methadone and its metabolites in various biological matrices. nih.gov For instance, a highly sensitive liquid chromatography-electrospray-tandem mass spectrometry (LC-ESI-MS/MS) method was developed to quantify methadone and its metabolites, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP) and 2-ethyl-5-methyl-3,3-diphenylpyraline (EMDP), in dried blood spots. nih.gov This method achieved a lower limit of quantification (LLOQ) of 0.1 µg/L for all analytes, demonstrating its suitability for pharmacokinetic studies where sample volume is limited. nih.gov The total run time for this method was a rapid 3.2 minutes. nih.gov

The high selectivity of LC-MS/MS minimizes the need for extensive sample preparation and allows for direct injection of diluted urine in some cases, though techniques like protein precipitation or solid-phase extraction (SPE) are often used for cleaner extracts and to mitigate matrix effects. nih.govnih.gov

Table 1: Performance Characteristics of an LC-MS/MS Method for Methadone and Metabolites

| Analyte | LLOQ (µg/L) | Linear Range (µg/L) | Monitored Ion Transition (m/z) |

| Methadone | 0.1 | 0.1 - 1000 | 310.2 → 265.1 |

| EDDP | 0.1 | 0.1 - 1000 | 278.2 → 234.3 |

| EMDP | 0.1 | 0.1 - 100 | Not Specified |

| Data sourced from a study on dried blood spots. nih.gov |

High-performance liquid chromatography (HPLC) is a robust and versatile technique frequently used for the analysis of normethadone's parent compound, methadone. nih.govcjhp-online.canih.gov While often coupled with mass spectrometry, HPLC can also be paired with other detectors, most commonly ultraviolet (UV) or diode-array detectors (DAD), offering a reliable and more accessible alternative for quantification. nih.govresearchgate.netresearchgate.net

A validated HPLC-UV method for quantifying methadone hydrochloride in an oral solution demonstrated excellent performance. nih.govresearchgate.net The method utilized a C18 column and a mobile phase of acetonitrile (B52724) and sodium phosphate (B84403) buffer. nih.gov This assay is noted as a rapid, simple, and reliable technique suitable for daily analysis and stability studies. nih.gov The retention time for methadone was significantly reduced to 4.34 minutes compared to other standard methods. nih.gov

Forced degradation studies are often performed to ensure the method is stability-indicating, meaning it can accurately measure the analyte in the presence of its degradation products. nih.govresearchgate.net The specificity of HPLC-DAD methods allows for the confirmation of peak purity, ensuring no other compounds are co-eluting and interfering with the quantification of the target analyte. cjhp-online.ca

Table 2: Chromatographic Conditions and Validation Parameters for a Validated HPLC-DAD Method

| Parameter | Value |

| Chromatographic Conditions | |

| Column | Waters-XTerra™ RP18 |

| Mobile Phase | 55% Acetonitrile and 45% Sodium Phosphate 25 mM (pH = 10) |

| Flow Rate | 1.6 mL/min |

| Detection Wavelength (DAD) | 254 nm |

| Retention Time (Methadone) | 4.34 min |

| Validation Parameters | |

| Linearity (r) | 0.996 |

| Limit of Detection (LD) | 2.0 µg/mL |

| Limit of Quantitation (LQ) | 2.18 µg/mL |

| Inter-assay Precision (RSD) | 1.95% |

| Accuracy (RSD) | 1.28% |

| Recovery | 101.5 ± 1.5% |

| Data sourced from a study on methadone hydrochloride oral solution. nih.govresearchgate.netresearchgate.net |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of normethadone and related metabolites. nih.govnih.gov It is particularly useful in forensic toxicology and clinical monitoring. testcatalog.org GC-MS offers high selectivity, and the electron impact (EI) ionization technique produces characteristic and reproducible fragmentation patterns that can be matched against spectral libraries for confident identification. nih.gov

GC-MS methods have been successfully applied to detect and quantify methadone and its main metabolite, EDDP, in biological samples such as urine and plasma. nih.govnih.gov One study utilized a liquid-liquid extraction procedure for sample preparation before GC-MS analysis, operating in both FULL-SCAN for identification and selected-ion monitoring (SIM) mode for quantification. nih.gov The characteristic ions monitored were m/z = 72 for methadone and m/z = 277 for EDDP. nih.gov The results of such studies show that higher concentrations of methadone are often detected in urine compared to plasma. nih.gov

While highly effective, GC-MS analysis often requires derivatization for polar compounds to increase their volatility and thermal stability, though this is not always necessary for methadone and its metabolites.

Table 3: GC-MS Method Details for Methadone and EDDP Analysis

| Parameter | Detail |

| Sample Types | Urine, Plasma |

| Extraction Method | Liquid-Liquid Extraction |

| Detection Mode | FULL-SCAN (Identification), SIM (Quantification) |

| Retention Time (Methadone) | 10.64 min |

| Retention Time (EDDP) | 9.92 min |

| Quantification Ion (Methadone) | m/z 72 |

| Quantification Ion (EDDP) | m/z 277 |

| Data sourced from a comparative study in urine and plasma. nih.govnih.gov |

Method Development and Validation for Normethadone Hydrochloride Research Applications

The development of a reliable analytical method is incomplete without rigorous validation to ensure its performance is suitable for the intended research application. unodc.org Validation demonstrates that the method is accurate, precise, specific, and produces results that are fit for purpose. unodc.org

Analytical method validation involves assessing several key parameters according to international guidelines:

Linearity: This establishes the relationship between the concentration of the analyte and the analytical signal. A method's linearity is typically evaluated by analyzing a series of standards over a specified range. For example, one HPLC method was found to be linear with a correlation coefficient (r) of 0.996. nih.govresearchgate.net An LC-MS/MS method for methadone in placenta achieved a coefficient of determination (r²) of at least 0.99 over a range of 10 to 2000 ng/g. nih.gov

Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.net For an HPLC-UV method, the LOD and LOQ for methadone were determined to be 2.0 µg/mL and 2.18 µg/mL, respectively. nih.govresearchgate.net Highly sensitive LC-MS/MS methods can achieve much lower limits, often in the sub-µg/L range. nih.gov

Precision: This measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: instrumental precision, intra-assay precision (repeatability), and inter-assay precision (reproducibility). nih.govresearchgate.net Validated methods for methadone report precision with RSD values well below 15%. nih.govnih.govresearchgate.net

Accuracy: This refers to the closeness of the measured value to the true value. It is often determined by analyzing samples with known concentrations or by calculating the percentage recovery of a known amount of analyte spiked into a blank matrix. researchgate.net A validated HPLC method reported an accuracy with an RSD of 1.28% and a recovery of 101.5%. nih.govresearchgate.net

Specificity: This is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net In HPLC, specificity is often confirmed by performing forced degradation studies and ensuring no interfering peaks appear at the retention time of the analyte. nih.gov

The ultimate goal of developing and validating these sophisticated analytical methods is their application to real-world biological samples for research. Analyzing normethadone in complex matrices like blood, plasma, urine, oral fluid, and tissue presents significant challenges, including potential interference from endogenous components (matrix effects) and the low concentrations of the analyte. mdpi.comresearchgate.net

Validated methods overcome these challenges through robust sample preparation techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation, which isolate the analyte and remove interferences. nih.gov The inclusion of deuterated internal standards is a common strategy, particularly in mass spectrometry-based methods, to compensate for matrix effects and variations during sample processing. nih.govnih.gov

Successful applications of these methods include:

Pharmacokinetic Studies: Quantifying normethadone and its parent drug in blood or plasma over time to understand its absorption, distribution, metabolism, and excretion. nih.gov

Clinical Monitoring: Measuring urinary levels of methadone and its metabolites to monitor patient adherence in treatment programs. nih.govtestcatalog.org

Forensic Toxicology: Detecting and quantifying these compounds in post-mortem specimens to aid in cause-of-death investigations. unil.ch

Drug Transfer Studies: Analyzing levels in specialized matrices like placenta and breast milk to research maternal-fetal drug transfer. nih.gov

The application of these rigorously validated chromatographic techniques provides researchers with the high-quality, reliable data necessary to advance the understanding of normethadone hydrochloride's role in medicine and science.

Isotopic Labeling Techniques in Normethadone Hydrochloride Biotransformation Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of a drug within a biological system. wikipedia.orgnih.gov By replacing one or more atoms of a molecule with their heavier, stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), researchers can differentiate the labeled compound and its metabolites from endogenous substances. acanthusresearch.com This approach is particularly advantageous in mass spectrometry-based analyses, where the mass difference between the labeled and unlabeled compounds allows for clear identification and quantification.

Synthesis and Application of Deuterium-Labeled Normethadone Hydrochloride Analogues

The synthesis of deuterium-labeled analogues of Normethadone hydrochloride is a critical first step in conducting biotransformation studies. While specific synthesis pathways for deuterium-labeled normethadone are not extensively detailed in publicly available literature, the general principles for labeling compounds with deuterium are well-established. clearsynth.comnih.gov These methods often involve chemical reactions such as hydrogenation or dehalogenation using deuterium-containing reagents. clearsynth.com Another common technique is hydrogen-deuterium exchange, where hydrogen atoms in the molecule are replaced with deuterium. nih.gov

Once synthesized, these deuterium-labeled Normethadone hydrochloride analogues serve as tracers in metabolic studies. When administered in vivo or incubated with in vitro systems (e.g., liver microsomes), the labeled compound follows the same metabolic pathways as the unlabeled drug. clearsynth.com Analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS), can then be used to track the appearance of deuterated metabolites, providing unambiguous evidence of biotransformation products. mdpi.com This allows for the precise elucidation of metabolic pathways without interference from background noise or endogenous molecules. nih.gov

Utilization of Labeled Compounds as Internal Standards in Mass Spectrometry-Based Assays

One of the most critical applications of deuterium-labeled compounds, including those of Normethadone hydrochloride, is their use as internal standards in quantitative mass spectrometry-based assays. acanthusresearch.comscispace.com An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and fragmentation patterns in the mass spectrometer. scispace.com Deuterium-labeled analogues are considered the gold standard for this purpose because their physicochemical properties are nearly identical to their unlabeled counterparts. acanthusresearch.com

In a typical quantitative analysis, a known amount of the deuterium-labeled Normethadone hydrochloride is added to a biological sample (e.g., plasma, urine) before sample preparation and analysis. nih.gov This labeled internal standard experiences the same sample processing variations, such as extraction inefficiencies and matrix effects (e.g., ion suppression or enhancement), as the unlabeled Normethadone hydrochloride analyte. scispace.comnih.gov By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, accurate and precise quantification can be achieved, as any variations during the analytical process will affect both compounds equally and thus be canceled out. scispace.comamericanlaboratory.com

The use of deuterium-labeled internal standards significantly improves the reliability and reproducibility of mass spectrometry-based assays for Normethadone hydrochloride, which is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. americanlaboratory.com

Research Findings on the Application of Deuterium-Labeled Analogues in Opioid Analysis

| Parameter | Analyte (e.g., Normethadone) | Internal Standard (Deuterium-Labeled) | Rationale |

| Precursor Ion (m/z) | [M+H]⁺ | [M+D+H]⁺ | The mass difference confirms the identity of the labeled standard. |

| Product Ion (m/z) | Specific fragment ion | Corresponding specific fragment ion | Ensures specificity of detection. |

| Retention Time | Identical to the internal standard | Identical to the analyte | Co-elution is crucial for compensating for matrix effects. |

| Ionization Efficiency | Similar to the internal standard | Similar to the analyte | Ensures that both compounds are affected similarly by ion suppression/enhancement. |

Computational and in Silico Modeling of Normethadone Hydrochloride

Molecular Modeling Approaches for Normethadone Hydrochloride Structure and Conformational Analysis

Molecular modeling is fundamental to understanding the three-dimensional structure of normethadone hydrochloride and its various spatial arrangements, known as conformations. fiveable.me The specific conformation of a drug molecule can significantly influence its ability to bind to a biological target. Computational techniques are employed to explore the conformational space of normethadone, identifying low-energy, stable structures that are most likely to be biologically relevant. iupac.org

These approaches utilize force fields in molecular mechanics or more precise quantum mechanical calculations to determine the potential energy of different conformations. iupac.org By analyzing these energy landscapes, researchers can understand the flexibility of the normethadone molecule and the energetic barriers between different conformational states. This information is critical for designing analogues with improved binding characteristics.

Table 1: Computed Molecular Properties of Normethadone

| Property | Value | Source |

| Molecular Formula | C20H25NO | PubChem nih.gov |

| Molecular Weight | 295.4 g/mol | PubChem nih.gov |

| XLogP3 | 3.5 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 6 | PubChem nih.gov |

Virtual screening and ligand-based drug design are powerful computational strategies for discovering and optimizing new drug candidates. nih.govnih.gov

Virtual Screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, such as the µ-opioid receptor. nih.govnih.gov In the context of normethadone, structure-based virtual screening (SBVS) would involve docking millions of virtual compounds into the three-dimensional structure of the opioid receptor. A scoring function then estimates the binding affinity, prioritizing candidates for further experimental testing. nih.gov This approach can rapidly identify novel chemical scaffolds that mimic the binding of normethadone.

Ligand-Based Drug Design (LBDD) is utilized when the 3D structure of the target receptor is unknown or when focusing on known active molecules. nih.gov This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. Key LBDD methods include:

Pharmacophore Modeling : This involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, charged groups) that are necessary for biological activity. A pharmacophore model derived from normethadone can be used as a 3D query to screen compound databases for molecules that share these critical features. amanote.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.gov By analyzing a set of normethadone analogues with known activities, a QSAR model can be developed to predict the activity of newly designed, untested compounds.

These methods accelerate the discovery of new normethadone analogues with potentially enhanced therapeutic properties. nih.gov

Both molecular mechanics and quantum mechanics are employed to study normethadone at an atomic level, though they differ in their complexity and computational cost. fiveable.meiupac.org

Molecular Mechanics (MM) uses classical physics to model molecules. nih.gov Atoms are treated as spheres, and bonds as springs, with their interactions described by a set of parameters known as a force field. MM is computationally efficient and is the method of choice for simulating large systems like a drug molecule within a protein receptor, making it essential for studying conformational flexibility and for performing molecular dynamics simulations. nih.gov

Quantum Mechanics (QM) provides a more accurate description of molecular systems by considering the electronic structure explicitly. nih.gov QM methods, such as Density Functional Theory (DFT), can calculate properties like molecular orbital energies (e.g., HOMO-LUMO gap), electrostatic potentials, and reaction energies with high accuracy. nih.govscialert.net For normethadone, QM calculations can refine the understanding of its electronic properties, which govern its interactions with the receptor, and provide accurate energy calculations for different conformations. substack.com Hybrid QM/MM methods combine the accuracy of QM for the critical region (like the ligand and the receptor's active site) with the efficiency of MM for the surrounding protein and solvent, offering a powerful tool for studying enzymatic reactions and complex binding interactions. nih.gov

Molecular Dynamics Simulations for Normethadone Hydrochloride Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com By simulating a system containing normethadone, its target receptor (such as the µ-opioid receptor), and the surrounding environment (water and lipids), MD provides an atomic-level view of the binding process and the dynamic nature of the ligand-receptor complex. nih.govnih.gov

Given the structural similarity between normethadone and its parent compound, methadone, insights from MD simulations of methadone with the µ-opioid receptor (MOR) are highly relevant. Such simulations reveal that these ligands can stabilize different active conformations of the receptor compared to other opioids like morphine. nih.gov

MD simulations allow researchers to observe how normethadone and its receptor partner mutually adapt their conformations upon binding. youtube.com These simulations can capture the entire binding or unbinding process, revealing intermediate states and the pathways of interaction. fda.gov For the µ-opioid receptor, agonist binding is known to induce significant conformational changes, particularly an outward movement of transmembrane helix 6 (TM6), which is a crucial step in receptor activation. nih.gov Simulations of methadone-bound MOR have shown that it stabilizes kinetically distinct active conformations compared to other opioids, which may explain its unique pharmacological profile. nih.gov Similar simulations for normethadone would elucidate its specific effects on receptor dynamics and how it modulates the conformational equilibrium of the receptor over time. nih.gov

A key output of MD simulations is a detailed map of the interactions between the ligand and the amino acid residues of the receptor's binding pocket. nih.gov By analyzing the simulation trajectory, it is possible to identify which interactions are stable and persistent versus those that are transient.

For the closely related methadone molecule, simulations with the µ-opioid receptor have identified several key interactions. nih.gov These include a stable ionic interaction between the ligand's protonated amine and the residue Asp147, as well as hydrophobic and aromatic interactions with residues on multiple transmembrane helices (TM2, TM3, TM6, and TM7). nih.govplos.org Understanding these contact frequencies is vital for explaining the ligand's binding affinity and specificity.

Table 2: Key Residue Interactions for Methadone at the µ-Opioid Receptor (MOR) Identified via Molecular Dynamics

| Interacting Residue | Transmembrane Helix (TM) | Type of Interaction | Stability |

| Asp147 | TM3 | Ionic / Salt Bridge | High (>70% of simulation) |

| Tyr148 | TM3 | Water-mediated H-bond | High (>70% of simulation) |

| His297 | TM6 | Water-mediated H-bond | High (>70% of simulation) |

| Trp293 | TM6 | Aromatic | High (>70% of simulation) |

| Ile296 | TM6 | Hydrophobic | High (>70% of simulation) |

| Trp318 | TM7 | Hydrophobic | High (>70% of simulation) |

| Ile322 | TM7 | Hydrophobic | High (>70% of simulation) |

| Tyr326 | TM7 | Hydrophobic | High (>70% of simulation) |

| Data extrapolated from studies on methadone, the parent compound of normethadone. nih.gov |

Accurately predicting the binding affinity between a ligand and its receptor is a primary goal of computational drug design. nih.govosti.gov MD simulations provide the foundation for several advanced methods to calculate the binding free energy, which is a measure of affinity.

Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate binding free energy from MD simulation snapshots. More rigorous, albeit computationally intensive, methods like free energy perturbation (FEP) and thermodynamic integration (TI) can provide more accurate predictions. nih.gov Furthermore, the use of quantum mechanics can enhance the accuracy of these binding affinity calculations by providing a more precise description of the interactions. nih.govspringernature.com These computational predictions are invaluable for ranking potential drug candidates and guiding the optimization of lead compounds like normethadone analogues to achieve higher affinity and stability within the receptor complex. nih.gov

Integration of Computational Chemistry with Experimental Research on Normethadone Hydrochloride

The synergy between computational chemistry and experimental research has become a cornerstone of modern drug discovery and development. researchgate.netjddhs.com This integration provides a powerful paradigm for investigating the molecular properties and interactions of pharmaceutical compounds like normethadone hydrochloride. By combining in silico modeling with empirical testing, researchers can accelerate the pace of discovery, reduce costs, and gain deeper insights into complex biological systems. researchgate.netjddhs.com Computational approaches, such as molecular docking and quantum chemical calculations, can elucidate structural and energetic aspects of drug-receptor interactions that are often difficult to probe through experimental means alone. nih.govnrfhh.comnih.gov This collaborative approach allows for a more rational and targeted investigation of a molecule's behavior, from its fundamental physicochemical properties to its pharmacological activity.

Computational Guidance for Experimental Design and Hypothesis Generation

Computational modeling serves as a valuable tool in the preliminary stages of research, offering predictions that can guide the design of more focused and efficient laboratory experiments. nih.govnih.gov For a compound like normethadone hydrochloride, in silico methods can be employed to generate and refine hypotheses regarding its mechanism of action, potential binding partners, and structure-activity relationships (SAR).

Molecular docking simulations, for instance, can predict the binding affinity and orientation of normethadone hydrochloride within the active site of its target receptors, such as the mu-opioid receptor. nrfhh.comnih.gov These predictions can help prioritize which derivatives of normethadone might exhibit enhanced binding or altered pharmacological profiles, thereby guiding synthetic chemistry efforts. The insights gained from these computational studies can inform the design of targeted experiments, such as site-directed mutagenesis studies to validate predicted binding site residues or functional assays to confirm the predicted activity of novel analogs.

Quantum chemical calculations can provide detailed information about the electronic properties and conformational flexibility of normethadone hydrochloride. nih.gov Understanding the molecule's preferred conformations and electronic structure is crucial for explaining its interaction with biological targets. For example, these calculations can help hypothesize which functional groups are critical for receptor binding, a hypothesis that can then be tested experimentally through the synthesis and evaluation of modified compounds.

The following table illustrates hypothetical data from a computational study designed to guide experimental research on normethadone hydrochloride analogs.

| Compound | Predicted Binding Affinity (kcal/mol) | Key Predicted Interacting Residues | Suggested Experimental Validation |

| Normethadone | -8.5 | ASP147, TYR326 | Site-directed mutagenesis of ASP147 and TYR326 |

| Analog A (modified phenyl ring) | -9.2 | ASP147, TYR326, HIS54 | Functional assay to determine agonist/antagonist activity |

| Analog B (modified dimethylamino group) | -7.1 | TYR326 | Competitive binding assay against known ligands |

This table contains hypothetical data for illustrative purposes.

Discerning Molecular Patterns and Insights Unobservable Through Purely Experimental Methods

In silico modeling allows for the visualization and analysis of molecular phenomena at a level of detail that is often inaccessible through purely experimental techniques. These computational approaches can reveal subtle yet critical aspects of a molecule's behavior, providing insights into the fundamental principles governing its activity.

One of the key advantages of computational chemistry is the ability to perform detailed conformational analysis. For a flexible molecule like normethadone, identifying the full spectrum of its low-energy conformations in different environments (e.g., in solution versus in a receptor binding pocket) is experimentally challenging. Computational methods can systematically explore the conformational landscape, identifying the specific geometries that are most likely responsible for its biological activity. nih.gov

Furthermore, molecular dynamics simulations can provide a dynamic picture of the binding process between normethadone hydrochloride and its receptor. These simulations can reveal the intricate network of non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the drug-receptor complex. They can also shed light on the role of water molecules in the binding site and how they mediate interactions. This level of detail is crucial for understanding the molecular basis of affinity and selectivity, insights that are difficult to obtain from static experimental structures alone.

Quantum chemical calculations can also uncover electronic patterns, such as charge distribution and molecular orbital energies, which are fundamental to a molecule's reactivity and interaction capabilities. These insights can help explain why certain functional groups are essential for activity and can guide the design of new molecules with improved electronic complementarity to their target.

The following table presents hypothetical data from a molecular dynamics simulation study, illustrating insights that are challenging to obtain experimentally.

| Simulation Time (ns) | Key Intermolecular Hydrogen Bonds | Average Distance (Å) | Residence Time (%) |

| 0-100 | Normethadone (N+) - ASP147 (O-) | 2.8 | 95 |

| 0-100 | Normethadone (C=O) - TYR148 (OH) | 3.1 | 60 |

| 0-100 | Water-mediated bridge: Normethadone - HIS54 | 2.5 | 45 |

This table contains hypothetical data for illustrative purposes.

Q & A

Basic: How is the crystal structure of normethadone hydrochloride determined, and what are its key structural features?

Answer: The crystal structure is resolved via X-ray diffraction (XRD) using a triclinic space group , with unit cell dimensions , and angles . Two independent molecules in the asymmetric unit exhibit nearly identical conformations, with extended propylamino chains (dihedral angles and ). Strong N–H···Cl hydrogen bonds () stabilize the lattice . Methodological Insight: Use heavy-atom techniques and direct methods for refinement, ensuring -values for high confidence.

Advanced: How do conformational differences in normethadone hydrochloride impact its biological activity?

Answer: Conformational flexibility in the propylamino chain influences receptor binding. The extended conformation observed in XRD () suggests reduced steric hindrance, potentially enhancing interaction with opioid receptors. Compare with NMR or computational models (e.g., molecular dynamics) to assess dynamic behavior in solution vs. solid state. Experimental Design: Cross-validate crystallographic data with spectroscopic techniques (e.g., -NMR) to resolve discrepancies between static and dynamic conformations .

Basic: What safety protocols are recommended for handling normethadone hydrochloride in laboratory settings?

Answer: Follow OSHA HCS guidelines:

- Use PPE (nitrile gloves, lab coats) and engineering controls (fume hoods).

- For spills, avoid water contact; ventilate the area and collect residue in sealed containers.

- In case of eye/skin exposure, rinse immediately with water for minutes . Methodological Insight: Consult glove compatibility charts (e.g., Ansell Chemical Resistance Guide) for solvent interactions during synthesis .

Advanced: How can researchers resolve contradictions in reported pharmacological data for normethadone hydrochloride?

Answer: Discrepancies (e.g., weak analgesic vs. antidiarrheal activity) may arise from assay conditions (e.g., receptor subtype specificity or dosage). Methodology:

- Conduct dose-response studies across in vitro (e.g., μ-opioid receptor binding assays) and in vivo models (rodent analgesia tests).

- Use HPLC (as in ) to verify compound purity and exclude batch variability .

Basic: What synthetic routes are available for normethadone hydrochloride?

Answer: Normethadone is synthesized via condensation of a normethadone precursor with norpethidine. Key Steps:

- Recrystallize the hydrochloride salt from acetone/diethyl ether for high purity.

- Monitor reaction progress via TLC or LC-MS to isolate intermediates .

Advanced: How can reaction conditions be optimized to improve normethadone hydrochloride synthesis yield?

Answer: Adjust solvent polarity, temperature, and catalyst loading. For example:

- Use propylene glycol (PG) as a solvent (boiling point ) for amination reactions.

- Optimize reaction time () and stepwise temperature control () to achieve yield, as demonstrated in analogous syntheses ( ). Validation: Characterize intermediates via IR, -NMR, and -NMR .

Basic: Which analytical techniques are suitable for quantifying normethadone hydrochloride in formulations?

Answer: Use reversed-phase HPLC with UV detection ():

- Column: C18 ().

- Mobile phase: Acetonitrile/phosphate buffer () in gradient mode.

- Validate with resolution solutions to ensure peak purity () .

Advanced: How do hydrogen bonding networks influence the stability of normethadone hydrochloride crystals?

Answer: Strong N–H···Cl interactions () dominate lattice stabilization. Experimental Design:

- Perform thermal analysis (TGA/DSC) to correlate hydrogen bond strength with melting points.

- Compare with analogues (e.g., methadone HCl) to assess structure-property relationships .

Basic: What in vitro models are appropriate for preliminary pharmacological screening?

Answer: Use opioid receptor-transfected cell lines (e.g., CHO-K1/μ-opioid) with cAMP inhibition assays. Protocol:

Advanced: How can researchers design studies to compare normethadone hydrochloride’s efficacy with structurally related compounds?

Answer:

- Structural Analogs: Compare with methadone (methyl substitution) and loperamide (piperidine moiety).

- Methodology:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.